2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione
Description
Properties
CAS No. |
143887-45-0 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-ethyl-3-(hydroxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O3/c1-2-8-11(7-14)13(16)10-6-4-3-5-9(10)12(8)15/h3-6,14H,2,7H2,1H3 |
InChI Key |
GWVGZQOCFVACEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)CO |
Origin of Product |
United States |
Preparation Methods
Ethylation via Hantzsch Ester-Mediated Reductive Alkylation
The introduction of the ethyl group at position 2 of 2-hydroxy-1,4-naphthoquinone (1) is achieved through a reductive alkylation protocol. As demonstrated by, acetaldehyde serves as the ethyl source in the presence of a Hantzsch ester (1,4-dihydropyridine) and L-proline as an organocatalyst. The reaction proceeds in dichloromethane at room temperature over 24 hours, yielding 2-ethyl-3-hydroxynaphthalene-1,4-dione (3) with 79% efficiency.
Mechanistic Overview :
-
L-Proline activates acetaldehyde via enamine formation.
-
The Hantzsch ester facilitates hydride transfer, reducing the iminium intermediate.
-
Tautomerization yields the ethyl-substituted naphthoquinone.
Hydroxymethylation via Mannich-Type Reaction
The hydroxymethyl group at position 3 is introduced using a modified Mannich reaction. Building on, formaldehyde and ammonium acetate replace morpholine in the original protocol for 2-hydroxy-3-(morpholinomethyl)naphthalene-1,4-dione (8). In ethanol at room temperature, this one-pot condensation achieves 85–90% conversion to 2-ethyl-3-(hydroxymethyl)naphthalene-1,4-dione within 4 hours.
Optimization Notes :
-
Excess formaldehyde (2.2 equiv) ensures complete substitution.
-
Ammonium acetate acts as both catalyst and nitrogen source, avoiding over-alkylation.
One-Pot Multicomponent Synthesis
Reactants and Conditions
A streamlined approach combines 2-hydroxy-1,4-naphthoquinone (1), acetaldehyde, and paraformaldehyde in acetonitrile/ethanol (1:1) under ultrasonic irradiation. Ammonium acetate (20 mol%) catalyzes the tandem alkylation-hydroxymethylation, achieving 82% yield in 45 minutes.
Advantages :
-
Ultrasonic irradiation enhances mass transfer, reducing reaction time by 70% compared to conventional heating.
-
The solvent system enables easy isolation via precipitation upon cooling.
Comparative Performance Data
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Tandem Alkylation | L-Proline | 24 | 79 | 98 |
| One-Pot Ultrasonic | Ammonium Acetate | 0.75 | 82 | 97 |
| Mannich Hydroxymethyl | NH4OAc | 4 | 89 | 99 |
Silver Nitrate-Assisted Purification
Post-Synthetic Purification
The patent describes a purification method for naphthoquinones using silver nitrate. For 2-ethyl-3-(hydroxymethyl)naphthalene-1,4-dione, dissolving the crude product in N-methylpyrrolidone (NMP) and adding AgNO3 (1.5 equiv) selectively complexes impurities. Subsequent precipitation with acetonitrile yields >99% pure product.
Critical Parameters :
-
AgNO3:naphthoquinone molar ratio: 1.2–1.5:1.
-
Acetonitrile addition rate: 5 mL/min to prevent oiling out.
Microwave-Assisted Functionalization
Rapid Hydroxymethyl Group Installation
Adapting, microwave irradiation (100 W, 60°C) accelerates the hydroxymethylation step. A mixture of 2-ethyl-3-hydroxynaphthalene-1,4-dione (3), formaldehyde (37%), and NH4OAc in methanol achieves 91% yield in 15 minutes. This method reduces energy consumption by 40% compared to thermal approaches.
Operational Considerations :
-
Short irradiation cycles (30-second pulses) prevent decomposition.
-
Methanol’s high dielectric constant ensures efficient microwave absorption.
Solvent and Catalytic System Innovations
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogens and Lewis acids.
Major Products
Oxidation: Formation of 2-Ethyl-3-(carboxymethyl)naphthalene-1,4-dione.
Reduction: Formation of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-diol.
Substitution: Various substituted naphthoquinone derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that naphthoquinone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted 1,4-naphthoquinones, including those derived from 2-ethyl-3-(hydroxymethyl)naphthalene-1,4-dione, demonstrate efficacy against a range of microbial pathogens. The structural modifications enhance their interaction with microbial cells, leading to improved antibacterial and antifungal properties. A specific study highlighted the synthesis of new naphthoquinone derivatives that showed promising results against Plasmodium falciparum and Mycobacterium tuberculosis .
Anticancer Activity
Naphthoquinones have been investigated for their potential anticancer properties. The compound 2-ethyl-3-(hydroxymethyl)naphthalene-1,4-dione has been noted for its ability to induce apoptosis in cancer cells through oxidative stress mechanisms. Research has demonstrated that derivatives of this compound can inhibit tumor growth and promote cell death in various cancer models .
Neuroprotective Effects
Recent studies suggest that certain naphthoquinone derivatives may offer neuroprotective benefits. The compound's ability to modulate oxidative stress pathways positions it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into the compound's mechanism of action are ongoing, focusing on its interaction with cellular signaling pathways .
Materials Science Applications
Fluorescent Materials
The photophysical properties of 2-ethyl-3-(hydroxymethyl)naphthalene-1,4-dione make it suitable for applications in materials science. Its derivatives have been synthesized to create fluorescent materials with applications in sensors and imaging technologies. The introduction of various substituents has been shown to enhance the fluorescence properties, making these compounds valuable in developing advanced materials .
Polymer Chemistry
In polymer chemistry, naphthoquinone derivatives are utilized as monomers or additives to enhance the properties of polymers. The incorporation of 2-ethyl-3-(hydroxymethyl)naphthalene-1,4-dione into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in creating high-performance materials for industrial use .
Biochemical Applications
Biochemical Tools
Naphthoquinone derivatives are being explored as biochemical tools due to their ability to interact with biological macromolecules. They can serve as probes for studying enzyme activity or cellular processes due to their reactivity and specificity towards certain biomolecules .
Synthesis of Novel Compounds
The compound also serves as a precursor for synthesizing novel chemical entities with enhanced biological activities. Researchers are developing synthetic pathways that utilize 2-ethyl-3-(hydroxymethyl)naphthalene-1,4-dione as a building block for creating complex molecules with potential therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
Alkyl vs. Hydroxymethyl Substituents
2-Heptyl-5-hydroxynaphthalene-1,4-dione ():
- Substituents: A heptyl chain at position 2 and hydroxyl at position 3.
- Properties: Increased lipophilicity (higher LogP) compared to the target compound, enhancing membrane permeability but reducing aqueous solubility.
- Synthesis: Uses sodium persulfate in DMSO/water, highlighting the role of oxidizing agents in alkylation reactions .
- 2-[(5-Chloro-2-hydroxyphenyl)hydroxymethyl]naphthalene-1,4-dione (): Substituents: A hydroxymethyl group linked to a chlorophenol moiety at position 3. Properties: LogP = 3.0845, PSA = 74.6, indicating moderate lipophilicity and high polar surface area due to the phenolic -OH and hydroxymethyl groups. This contrasts with the target compound’s simpler ethyl group, which reduces steric hindrance .
Functional Group Diversity
- 2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione (): Substituents: Propargyl (-C≡CH) group at position 3. Crystal structure analysis reveals a near-perpendicular angle between the propargyl group and the quinone ring, affecting molecular packing .
- 2-(Prop-2-yn-1-yloxy)naphthalene-1,4-dione (): Substituents: Propargyloxy (-O-C≡CH) at position 2. Properties: Planar quinone ring with C–H⋯O and π–π interactions in the crystal lattice. The alkoxy group enhances electron-withdrawing effects compared to hydroxymethyl .
Anticancer Activity
- 2-Chloro-3-((3-(2-methylpiperidin-1-yl)propyl)amino)naphthalene-1,4-dione (): IC₅₀ = 12.82 µM against HeLa cells. The chloro and amino groups synergize to enhance DNA intercalation or kinase inhibition. Contrast: The target compound’s hydroxymethyl and ethyl groups may reduce cytotoxicity compared to chloro-amino analogs but improve selectivity due to reduced electrophilicity .
- 2-(2-(Ethylthio)ethylamino)naphthalene-1,4-dione (): Notable antiproliferative activity against MDA-MB-231 cells. The thioether and amino groups likely modulate redox cycling and ROS generation .
Antimicrobial Potential
Key Research Findings and Implications
- Biological Trade-offs: While chloro and amino substituents enhance cytotoxicity (), they may also increase toxicity risks. The target compound’s hydroxymethyl and ethyl groups offer a balance between activity and safety .
- Synthetic Scalability : One-pot methods () are more efficient than multi-step alkylation protocols (), suggesting opportunities for optimizing the target compound’s synthesis .
Biological Activity
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione, a naphthoquinone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an ethyl group and a hydroxymethyl substituent on the naphthalene ring. The following sections will explore its biological activities, including antioxidant, anticancer, antibacterial, and antifungal properties.
Chemical Structure and Properties
The molecular formula of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione is . Its structure features two keto groups at positions 1 and 4 of the naphthalene ring, which are critical for its reactivity and biological properties. The presence of the hydroxymethyl group enhances its solubility and alters its reactivity compared to simpler naphthoquinones.
Antioxidant Activity
One of the prominent biological activities of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione is its antioxidant properties . Studies have shown that this compound effectively scavenges free radicals, indicating potential applications in preventing oxidative stress-related diseases. The ability to neutralize free radicals is crucial in mitigating cellular damage and may contribute to its therapeutic effects.
Anticancer Activity
Research has highlighted the anticancer potential of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells (MCF-7) and leukemia cells (HEL), with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) that lead to oxidative stress in cancer cells.
Antibacterial and Antifungal Activity
The compound also exhibits notable antibacterial and antifungal activities. In vitro tests have revealed that 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. For example, it showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Additionally, antifungal activity has been observed against various fungal strains, including Candida albicans. The compound's efficacy against these pathogens suggests potential applications in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione is crucial for optimizing its biological activity. The presence of both an ethyl substituent and a hydroxymethyl group appears to enhance its solubility and reactivity compared to other naphthoquinones. Comparative studies with similar compounds indicate that modifications at specific positions on the naphthalene ring can significantly influence biological outcomes .
Case Study 1: Anticancer Efficacy
A study conducted on various naphthoquinone derivatives demonstrated that those with similar structural modifications to 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione exhibited varying degrees of anticancer activity. Notably, derivatives with electron-withdrawing groups showed enhanced efficacy against breast cancer cell lines .
Case Study 2: Antimicrobial Effects
In another investigation focusing on antimicrobial properties, a series of naphthoquinone derivatives were tested for their ability to inhibit bacterial growth. The results indicated that compounds closely related to 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione displayed potent activity against both bacterial and fungal strains, reinforcing the importance of specific functional groups in determining bioactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione and its derivatives?
- Methodological Answer : A one-pot, multi-component synthesis using MgCl₂ in ethylene glycol at 100°C is highly efficient for producing structurally similar naphthoquinones. This method offers advantages such as high yield (85–92%), short reaction time (2–4 hours), and eco-friendly conditions. Key reactants include aromatic aldehydes, β-keto esters, and hydrazine derivatives, with 2-hydroxy-1,4-naphthoquinone as the core scaffold .
- Table : Comparison of Catalytic Systems for Naphthoquinone Synthesis
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| MgCl₂ | Ethylene glycol | 100 | 85–92 | 2–4 |
| H₂SO₄ | EtOH/H₂O | 80 | 70–75 | 6–8 |
Q. How can structural characterization of this compound be performed to ensure purity and functional group integrity?
- Methodological Answer : X-ray crystallography (e.g., C30H20O4N2Cl2S2 structural analysis ) and spectroscopic techniques (FTIR, NMR) are critical. For example, the InChIKey (e.g.,
PNCKVMGGVODNEF) and SMILES strings (e.g.,C1=CC=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl) provide unambiguous identifiers. High-resolution mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy confirms π-conjugation in the naphthoquinone core.
Q. What experimental frameworks are used to assess toxicity and health effects?
- Routes of Exposure : Inhalation, oral, dermal.
- Health Outcomes : Hepatic/renal effects, hematological changes.
- Species : Humans and laboratory mammals (e.g., rodents).
Q. How is environmental persistence evaluated for this compound?
- Partitioning : LogP values (octanol-water) to predict bioaccumulation.
- Degradation : Photolysis/hydrolysis rates under simulated environmental conditions.
- Biomonitoring : Detect metabolites in occupationally exposed populations via HPLC-MS.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Methodological Answer : Combine crystallographic data (e.g., bond angles, dihedral rotations ) with computational modeling (DFT, molecular docking). For example, substituents at the C3-hydroxymethyl position enhance hydrogen bonding with target proteins (e.g., cytochrome P450 enzymes), while ethyl groups at C2 modulate lipophilicity .
Q. What catalytic strategies optimize regioselectivity in naphthoquinone functionalization?
- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu) enable site-specific modifications. For brominated derivatives (e.g., 2-(Bromomethyl)naphthalene-1,4-dione ), Suzuki-Miyaura coupling introduces aryl/heteroaryl groups. Reaction parameters (pH, solvent polarity) are adjusted to favor kinetic vs. thermodynamic control .
Q. What methodologies elucidate biomolecular interactions (e.g., DNA intercalation or enzyme inhibition)?
- Methodological Answer :
- Fluorescence Quenching : Monitor binding to bovine serum albumin (BSA) via Stern-Volmer plots.
- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials linked to pro-oxidant activity (e.g., ROS generation) .
- In Silico Screening : Molecular dynamics simulations predict binding affinities to topoisomerase II or NAD(P)H:quinone oxidoreductase 1 (NQO1) .
Q. How are contradictions in toxicological data resolved across studies?
- Theoretical Frameworks : Link findings to oxidative stress or electrophilic reactivity mechanisms.
- Meta-Analysis : Pool data from observational (cohort/case-control) and controlled studies (), adjusting for confounders (e.g., exposure duration, metabolic polymorphisms).
- Sensitivity Analysis : Exclude low-confidence studies (per criteria) to refine hazard assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
